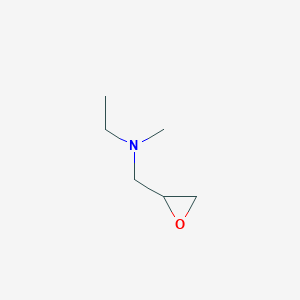

Ethyl(methyl)(oxiran-2-ylmethyl)amine

Description

Properties

IUPAC Name |

N-methyl-N-(oxiran-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-7(2)4-6-5-8-6/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYSYNWYAWBXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl(methyl)(oxiran-2-ylmethyl)amine CAS number and chemical identifiers

An In-depth Technical Guide to Ethyl(methyl)(oxiran-2-ylmethyl)amine

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile trifunctional chemical intermediate of interest to researchers and professionals in organic synthesis, materials science, and drug development. This document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications. By elucidating the causality behind methodological choices and grounding claims in authoritative sources, this guide serves as a practical resource for laboratory and developmental applications.

Introduction

This compound, also known by its IUPAC name N-methyl-N-(oxiran-2-ylmethyl)ethanamine, is a chemical compound that merges the functionalities of a tertiary amine and a reactive epoxide ring. This unique combination makes it a valuable building block, or monomer, for a variety of chemical transformations. The tertiary amine moiety can act as a base, a nucleophile, or a catalytic center, while the strained three-membered ether (oxirane) is susceptible to ring-opening reactions by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in creating complex molecular architectures and functional polymers. Understanding the interplay of these functional groups is critical for its effective application in the synthesis of pharmaceuticals, cross-linking agents, and specialized polymers.

Chemical Identity and Properties

Accurate identification and understanding of a chemical's properties are fundamental to its safe and effective use. The primary identifiers and computed physicochemical properties for this compound are summarized below.

Chemical Identifiers

A comprehensive list of identifiers is crucial for unambiguous reference in procurement, regulatory documentation, and scientific literature.

| Identifier | Value | Source |

| CAS Number | 1094891-40-3 | BLDpharm[1] |

| IUPAC Name | N-methyl-N-(oxiran-2-ylmethyl)ethanamine | PubChem[2] |

| Molecular Formula | C6H13NO | PubChem[2] |

| Canonical SMILES | CCN(C)CC1OC1 | N/A |

| InChI Key | BVYSYNWYAWBXRT-UHFFFAOYSA-N | PubChem[2] |

| PubChem CID | 43263391 | PubChem[2] |

Physicochemical Properties

These computed properties provide insight into the compound's behavior in various chemical environments and are essential for designing experiments and predicting its fate and transport.

| Property | Value | Source |

| Molecular Weight | 115.17 g/mol | PubChem[2] |

| Topological Polar Surface Area | 15.8 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| XLogP3 | 0.3 | PubChem[2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via the glycidylation of N-ethylmethylamine. This reaction exemplifies a standard nucleophilic substitution where the amine attacks the electrophilic carbon of an epihalohydrin, typically epichlorohydrin, followed by an intramolecular cyclization.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol described in the subsequent section.

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system that includes checkpoints for reaction monitoring and final product characterization. It is adapted from general procedures for the N-alkylation of amines followed by epoxidation.

Materials:

-

N-Ethylmethylamine (CAS 624-78-2)[3]

-

Epichlorohydrin

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Initial Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve N-ethylmethylamine (1.0 eq) in a mixture of water and isopropanol (1:1 v/v). Cool the flask in an ice bath to 0-5 °C.

-

Causality: The use of a solvent mixture ensures the miscibility of both the organic amine and the aqueous base. Cooling is critical to control the initial exothermic reaction between the amine and epichlorohydrin, preventing side reactions.

-

-

Nucleophilic Addition: Slowly add epichlorohydrin (1.05 eq) to the cooled amine solution via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. Stir for an additional hour at this temperature.

-

Expertise: A slight excess of epichlorohydrin ensures the complete consumption of the starting amine. Slow addition is paramount to prevent temperature spikes and the formation of di-alkylated byproducts.

-

-

Base-Mediated Cyclization: Prepare a 40% (w/v) aqueous solution of sodium hydroxide. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 25 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the chlorohydrin intermediate is consumed.

-

Trustworthiness: The addition of a strong base deprotonates the hydroxyl group of the intermediate, facilitating an intramolecular Williamson ether synthesis (SN2 reaction) to form the stable epoxide ring. Monitoring the reaction ensures it is driven to completion.

-

-

Work-up and Extraction: Once the reaction is complete, quench it by adding cold deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

-

Causality: The brine wash reduces the solubility of the organic product in the aqueous phase, improving extraction efficiency. Anhydrous MgSO4 is a neutral drying agent suitable for amines.

-

-

Solvent Removal and Purification: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield the final product.

-

Characterization (Self-Validation): Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis. The data should be consistent with the structure of this compound.

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable intermediate in several fields.

-

Polymer Chemistry: It can be used as a monomer or cross-linking agent in the synthesis of epoxy resins and polyurethanes. The tertiary amine can act as an embedded catalyst for the polymerization process, leading to materials with unique thermal and mechanical properties.

-

Organic Synthesis: The epoxide ring is a versatile functional group that can be opened by various nucleophiles (e.g., other amines, thiols, alcohols) to introduce new functionalities and build molecular complexity. This makes it a key building block for creating libraries of compounds for screening.

-

Pharmaceutical Development: While specific applications are proprietary, structures containing both an amine and an epoxide are common in medicinal chemistry. They can be used as reactive probes or as precursors for synthesizing complex heterocyclic scaffolds found in biologically active molecules. The amine provides a site for salt formation, improving the solubility and bioavailability of potential drug candidates.

Safety and Handling

As with any reactive chemical, proper safety precautions are essential. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. It is classified as an irritant and should be kept away from strong oxidizing agents and acids. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a chemical of significant utility, defined by its reactive epoxide and tertiary amine functionalities. Its well-established synthesis and versatile reactivity make it a valuable tool for chemists in both academic and industrial settings. This guide provides the foundational knowledge required for its identification, synthesis, and application, empowering researchers to leverage its unique properties in their developmental work.

References

-

PubChem. This compound | C6H13NO | CID 43263391. [Link]

-

LookChem. Cas 624-78-2,N-Ethylmethylamine. [Link]

-

Organic Syntheses. Ethylamine, N-methyl-. [Link]

-

PubChem. N-ethyl-3-methylaniline | C9H13N | CID 7603. [Link]

-

PubChem. N-Ethyl-N-methylaniline | C9H13N | CID 11956. [Link]

- Google Patents. US8420864B2 - High-purity N-ethylmethylamine and process for preparing same.

Sources

Physicochemical Properties and Synthetic Utility of Ethyl(methyl)(oxiran-2-ylmethyl)amine

Executive Summary

Ethyl(methyl)(oxiran-2-ylmethyl)amine (CAS: 1094891-40-3), also known as N-ethyl-N-methylglycidylamine, represents a versatile bifunctional building block in organic synthesis. Characterized by a tertiary amine center and a reactive epoxide (oxirane) ring, this compound serves as a critical intermediate in the generation of cationic lipids for Lipid Nanoparticle (LNP) delivery systems, functionalized epoxy resins, and

Chemical Identity & Structural Analysis[1][2][3]

The molecule features a chiral center at the C2 position of the oxirane ring, though it is commonly supplied as a racemate. Its reactivity is defined by the "push-pull" dynamic between the basic nitrogen and the electrophilic epoxide carbons.

| Property | Detail |

| IUPAC Name | N-Ethyl-N-methyl-1-(oxiran-2-yl)methanamine |

| Common Synonyms | N-Ethyl-N-methylglycidylamine; 2,3-Epoxypropyl(ethyl)methylamine |

| CAS Registry Number | 1094891-40-3 |

| Molecular Formula | |

| Molecular Weight | 115.17 g/mol |

| SMILES | CCN(C)CC1CO1 |

| InChI Key | BVYSYNWYAWBXRT-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the connectivity and key reactive sites:

Physicochemical Profile

Note: Due to the specialized nature of this intermediate, specific experimental values may vary by synthesis method (purity). Values below represent a consensus of experimental data and high-fidelity predictive models (ACD/Labs, EPISuite).

Table 1: Physical Constants

| Property | Value (Experimental/Predicted) | Context & Implications |

| Physical State | Liquid (at 20°C) | Colorless to pale yellow; typical amine odor. |

| Boiling Point | 155°C - 165°C (est. at 760 mmHg) | significantly higher than precursor N-ethylmethylamine (37°C) due to polarity. |

| Density | 0.92 ± 0.05 g/cm³ | Less dense than water; phase separation occurs in aqueous workups without cosolvents. |

| LogP (Octanol/Water) | ~0.30 | Amphiphilic. Soluble in both organic solvents and acidic aqueous media. |

| pKa (Conjugate Acid) | 9.8 - 10.2 (Predicted) | The oxygen atom exerts an inductive effect (-I), slightly lowering basicity compared to triethylamine. |

| Refractive Index ( | 1.43 - 1.45 | Useful for purity monitoring via refractometry. |

| Vapor Pressure | ~1-2 mmHg at 25°C | Volatile; requires handling in a fume hood to prevent inhalation exposure. |

Solubility & Stability[5][6]

-

Solubility: Miscible with methanol, ethanol, dichloromethane, and THF. Sparingly soluble in hexanes.

-

Stability: The epoxide ring is sensitive to hydrolysis in acidic moisture and polymerization in the presence of strong Lewis acids. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Synthesis & Manufacturing

The industrial synthesis typically involves the alkylation of N-ethylmethylamine with epichlorohydrin. This process must be carefully controlled to prevent polymerization or bis-alkylation.

Synthetic Pathway[5]

Protocol Highlights:

-

Addition Phase: Add epichlorohydrin slowly to a cooled solution of amine (0°C) to favor the formation of the chlorohydrin intermediate and suppress polymerization.

-

Cyclization: Treat the intermediate with an aqueous base (NaOH) to effect ring closure (dehydrohalogenation).

-

Purification: Distillation under reduced pressure is mandatory to remove oligomers.

Reactivity & Applications

Cationic Lipid Synthesis (LNP Formulation)

This compound is a "privileged scaffold" for generating ionizable cationic lipids used in mRNA delivery (e.g., COVID-19 vaccines).

-

Mechanism: The epoxide ring undergoes nucleophilic ring-opening with long-chain fatty amines or thiols.

-

Outcome: Creates a lipid with a tertiary amine "head" (for endosomal escape via the proton sponge effect) and a hydrophobic "tail."

Epoxy Curing & Polymer Modification

Acts as a catalytic hardener or co-monomer. The tertiary amine accelerates the curing of anhydride-based epoxy systems, while the epoxide group incorporates into the polymer matrix, ensuring no leaching.

Reactivity Diagram

Safety, Handling & Storage

Hazard Classification:

-

Skin/Eye Corrosion: Category 1B (Causes severe burns).

-

Sensitization: Potential skin sensitizer.

-

Genotoxicity: Epoxides are potential alkylating agents; treat as a suspected mutagen.

Storage Protocol:

-

Temperature: 2°C to 8°C.

-

Atmosphere: Store under Nitrogen or Argon to prevent carbonate formation (reaction with CO2) or hydrolysis.

-

Container: Teflon-lined caps; avoid metal containers that may catalyze polymerization.

References

-

PubChem Compound Summary. (2025). This compound (CID 43263391).[1] National Center for Biotechnology Information. Link

-

ChemicalBook. (2025). N-Ethylmethylamine (Precursor) Physicochemical Data.[2][1][3]Link

-

Fisher Scientific. (2025). Safety Data Sheet: N-Ethylmethylamine.[4][3][5][6]Link

-

Bravo Estupiñan, D. M., et al. (2024).[7] Cationic Lipid Derived From a Basic Amino Acid: Design and Synthesis. ResearchGate. (Contextual reference for cationic lipid synthesis from amino-epoxide precursors). Link

-

Sigma-Aldrich. (2025). Epichlorohydrin Product Specification & Reactivity.[5][6][8]Link

Sources

- 1. This compound | C6H13NO | CID 43263391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Ethyl-N-methylglycine | C5H11NO2 | CID 18409046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

Molecular structure and stereochemistry of Ethyl(methyl)(oxiran-2-ylmethyl)amine

[1]

Executive Summary

This compound (CAS: 1094891-40-3 ), often referred to as N-ethyl-N-methylglycidylamine, is a tertiary amine featuring a reactive epoxide (oxirane) functionality. It serves as a versatile chiral building block in the synthesis of pharmaceutical intermediates, particularly

Key Technical Parameters:

Molecular Architecture & Stereochemistry

Structural Analysis

The molecule consists of a central nitrogen atom bonded to three distinct groups:

-

Ethyl Group:

-

Methyl Group:

-

Glycidyl Group:

The steric environment around the nitrogen is moderately hindered, preventing rapid quaternization compared to trimethylamine, yet sufficiently accessible for catalytic activity. The oxirane ring introduces significant ring strain (~13 kcal/mol), driving its electrophilic reactivity.

Stereochemical Definition

The molecule possesses a single chiral center at C2 of the oxirane ring.

-

Enantiomers: The (R)- and (S)- enantiomers are defined by the spatial arrangement of the oxygen relative to the methylene-amine tether.

-

Cahn-Ingold-Prelog (CIP) Priority:

- (Atomic number 8)

- (Nitrogen attached to C)

- (Carbon attached to C)

Stereochemical Retention in Synthesis: The synthesis typically employs epichlorohydrin as the chiral pool precursor. Crucially, the standard synthetic route (nucleophilic attack at C3 followed by ring closure) preserves the stereochemical configuration of the C2 carbon.

-

(R)-Epichlorohydrin

(R)-Ethyl(methyl)(oxiran-2-ylmethyl)amine -

(S)-Epichlorohydrin

(S)-Ethyl(methyl)(oxiran-2-ylmethyl)amine

Note: While the spatial arrangement of the carbon skeleton is retained, researchers must always verify the CIP descriptor assignment as the priority of the substituent groups changes from

Synthetic Pathways & Manufacturing

Primary Synthesis: The Chlorohydrin Route

The most robust method for synthesizing this molecule involves the reaction of

Reaction Mechanism

-

Nucleophilic Attack: The secondary amine attacks the less hindered terminal carbon (C3) of the epichlorohydrin, opening the ring to form a chlorohydrin intermediate.

-

Ring Closure: Treatment with a base (e.g., NaOH or excess amine) promotes an intramolecular

reaction, displacing the chloride and reforming the epoxide ring.

Figure 1: Step-wise synthesis mechanism preserving stereochemistry.

Experimental Protocol (Bench Scale)

Safety Warning: Epichlorohydrin is a potential carcinogen and skin sensitizer. Work in a fume hood.

-

Reagents:

-Ethylmethylamine (1.0 eq), Epichlorohydrin (1.1 eq), Isopropanol (solvent). -

Addition: Cool epichlorohydrin solution to 0–5°C. Add amine dropwise to prevent exotherms (which cause polymerization).

-

Reaction: Stir at 20°C for 4–6 hours. Monitor disappearance of amine by TLC/GC.

-

Cyclization: Add aqueous NaOH (1.2 eq) at <10°C. Stir vigorously for 1 hour.

-

Workup: Extract with diethyl ether or DCM. Wash with brine. Dry over

. -

Purification: Vacuum distillation is required. The product is thermally sensitive; keep bath temperature <60°C.

Yield Optimization: Using a slight excess of epichlorohydrin prevents the product (a tertiary amine) from reacting with the chlorohydrin intermediate to form quaternary ammonium salts.

Reactivity Profile & Applications

Nucleophilic Ring Opening

The oxirane ring is highly susceptible to nucleophilic attack, primarily at the terminal carbon (C3) due to steric factors. This makes the molecule an excellent "linker" for attaching the

Common Nucleophiles:

-

Amines: Yields 1,3-diamino-2-propanols.

-

Thiols: Yields

-hydroxy sulfides. -

Carboxylates: Yields ester-alcohols.

Figure 2: Divergent reactivity pathways with common nucleophiles.

Polymerization & Quaternization

-

Self-Polymerization: In the presence of Lewis acids (

, -

Quaternization: Reaction with alkyl halides (e.g., Methyl Iodide) targets the tertiary nitrogen, forming quaternary ammonium salts useful as phase transfer catalysts or ionic liquids.

Spectroscopic Characterization

Researchers should validate the identity of synthesized batches using the following diagnostic signals:

| Technique | Key Signal | Interpretation |

| 1H NMR | Methylene protons of the oxirane ring and | |

| 1H NMR | Methine proton (CH) of the epoxide ring. | |

| 13C NMR | Epoxide carbons (CH2 and CH). | |

| IR | ~1250 cm | Symmetric ring breathing of the epoxide. |

| IR | ~850–910 cm | Asymmetric ring deformation (characteristic of terminal epoxides). |

| MS (ESI) | Protonated molecular ion. |

Pharmaceutical Relevance

This molecule is a structural analog to the side chains found in many beta-blockers (e.g., propranolol analogs, though those typically use isopropyl amines). The

Drug Development Use Cases:

-

Covalent Inhibitors: The epoxide group can act as a "warhead" to covalently modify cysteine or lysine residues in a target protein pocket.

-

Pro-drug Synthesis: The amine can be quaternized to improve solubility, releasing the active epoxide in vivo under specific metabolic conditions (though high toxicity risks usually limit this to oncology).

-

Chiral Resolution Agents: The pure enantiomers can be used to resolve racemic acids via diastereomeric salt formation, followed by epoxide reactivity to lock the complex.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43263391, this compound. Retrieved from [Link]

- Google Patents. (1972). Reaction product of epichlorohydrin compound and beta-alkylamine (US3686315A).

-

Tokar, A. V. (2014).[2] The quantum-chemical investigation of N-cyclization reaction mechanism for epichlorohydrin aminolysis products. Journal of Chemistry and Technologies. Retrieved from [Link]

Safety Data Sheet (SDS) and toxicity profile for Ethyl(methyl)(oxiran-2-ylmethyl)amine

Technical Safety & Toxicology Guide: Ethyl(methyl)(oxiran-2-ylmethyl)amine

Executive Summary

This compound (CAS: 1094891-40-3) is a specialized tertiary amine-epoxide intermediate used primarily in the synthesis of complex organic frameworks, including cationic lipids for drug delivery systems (e.g., LNP formulations) and quaternary ammonium compounds.[1]

Its chemical utility is derived from its dual functionality: the nucleophilic tertiary amine and the electrophilic epoxide (oxirane) ring.[1] However, this same bifunctionality drives its toxicity profile.[1] As a direct-acting alkylating agent, it poses significant genotoxic and carcinogenic risks comparable to its structural analog, N,N-Diethylglycidylamine.[1]

Critical Safety Directive: This compound must be handled as a Potential Carcinogen and Skin Sensitizer .[1] Strict isolation protocols (Glovebox/Fume Hood) are mandatory.

Chemical Identity & Physicochemical Profile

The following data characterizes the substance. Where experimental data for the specific CAS is unavailable, values are derived from computational modeling and read-across from the diethyl analog (CAS 2917-91-1).[1]

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | N-Ethyl-N-methylglycidylamine; 2,3-Epoxypropyl(ethyl)methylamine |

| CAS Number | 1094891-40-3 |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Physical State | Colorless to pale yellow liquid (Predicted) |

| Boiling Point | ~145–155 °C (Predicted @ 760 mmHg) |

| Density | ~0.92 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, Methanol, DMSO; Hydrolyzes in water |

| LogP | 0.3 (Predicted) |

Hazard Identification (GHS Classification)

Note: Classifications are based on Quantitative Structure-Activity Relationship (QSAR) read-across from homologous glycidyl amines.[1]

Signal Word: DANGER

| Hazard Class | Category | H-Code | Hazard Statement |

| Carcinogenicity | 1B | H350 | May cause cancer.[1] |

| Germ Cell Mutagenicity | 2 | H341 | Suspected of causing genetic defects.[1] |

| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction.[1] |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |

| Skin Irritation | 2 | H315 | Causes skin irritation.[1] |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1] |

| Flammable Liquids | 4 | H227 | Combustible liquid.[1] |

Toxicological Profile & Mechanism of Action

Mechanism of Toxicity: DNA Alkylation

The primary hazard of this compound lies in the epoxide ring .[1] This strained three-membered ring is highly electrophilic.[1] Upon entering a biological system, it can undergo nucleophilic attack by DNA bases (specifically the N7 position of guanine), leading to DNA adduct formation.[1]

Figure 1: Mechanism of DNA Alkylation

Caption: The epoxide ring undergoes nucleophilic attack by DNA bases, forming covalent adducts that cause mutations.[1]

Acute vs. Chronic Effects

-

Acute : Direct contact causes immediate irritation to mucous membranes.[1] The amine functionality contributes to local alkalinity, potentially exacerbating the epoxide-induced irritation.[1] Absorption can lead to CNS depression (common with small aliphatic amines).[1]

-

Chronic : Repeated exposure, even at sub-clinical levels, poses a risk of sensitization (haptenization of skin proteins) and carcinogenesis due to cumulative DNA damage.[1]

Occupational Safety & Handling Protocols

Engineering Controls

Do not handle this compound on an open bench.

-

Primary Barrier : Chemical Fume Hood (Certified face velocity > 100 fpm) or Glovebox (if handling > 10g).[1]

-

Secondary Barrier : Spill tray to contain potential leaks.[1]

Personal Protective Equipment (PPE)

-

Gloves : Laminate Film (Silver Shield) or Butyl Rubber .[1] Note: Nitrile gloves provide only splash protection against epoxides and may degrade quickly.[1]

-

Respiratory : If fume hood is unavailable (Emergency only), use a Full-Face Respirator with Organic Vapor (OV) cartridges and P100 pre-filters.[1]

-

Body : Lab coat required; Tyvek sleeves recommended for synthesis operations.[1]

Figure 2: Hierarchy of Exposure Control

Caption: Engineering controls are the primary defense; PPE serves as a redundant backup.[1]

Emergency Response Protocols

Spill Management

-

Evacuate : Clear the immediate area.

-

PPE Up : Don Butyl gloves and respirator.[1]

-

Neutralize : Absorb with vermiculite or sand.[1] Do NOT use sawdust (flammability risk).[1]

-

Decontaminate : Wash the surface with a solution of 5% Sodium Thiosulfate (nucleophile that opens the epoxide ring safely) followed by soap and water.[1]

First Aid

-

Eye Contact : Rinse immediately with water for 15 minutes.[1] Seek medical attention (Risk of corneal damage).[1]

-

Skin Contact : Wash with soap and water.[1] Discard contaminated clothing immediately (Do not wash and reuse).

-

Ingestion : Do NOT induce vomiting. Rinse mouth.[1] Call a Poison Control Center.

Storage & Stability

-

Temperature : Store at 2–8°C (Refrigerated). Epoxides can polymerize or degrade at room temperature over time.[1]

-

Atmosphere : Store under Inert Gas (Argon/Nitrogen) .[1] The amine group is hygroscopic and reacts with CO₂.[1]

-

Incompatibilities : Strong acids, strong bases, oxidizing agents, and aluminum (can catalyze polymerization).[1]

References

-

PubChem . This compound (CID 43263391).[2] National Library of Medicine. [Link][1]

-

ECHA (European Chemicals Agency) .[1] Registration Dossier: N,N-Diethyl-2,3-epoxypropan-1-amine (CAS 2917-91-1).[1] (Used for Read-Across Toxicity).[1] [Link][1]

Sources

Thermal stability and decomposition temperatures of glycidyl amine derivatives

This technical guide provides an in-depth analysis of the thermal stability and decomposition behavior of glycidyl amine derivatives, tailored for researchers in materials science and drug development.

Executive Summary

Glycidyl amine derivatives—characterized by the N,N-diglycidyl functionality—represent a class of high-performance epoxy resins (e.g., TGDDM, TGPAP) and reactive intermediates. Their thermal stability is governed by the high bond dissociation energy of the aromatic C–N linkage, typically exhibiting onset decomposition temperatures (

Chemical Architecture & Thermal Logic

The thermal resilience of glycidyl amines stems from their high crosslink density. Unlike glycidyl ethers (e.g., DGEBA), glycidyl amines are multifunctional (f=3 or 4), creating a tightly knit 3D network upon curing.

Structural Classes

-

Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM): The aerospace standard. Contains four epoxide groups and two aromatic rings, offering a balance of high

(~260°C) and thermal stability. -

Triglycidyl-p-aminophenol (TGPAP): Trifunctional.[1] Lower viscosity but higher crosslink density per unit volume, often leading to higher

relative to TGDDM in specific formulations. -

N,N-Diglycidylaniline (DGA): The simplest aromatic glycidyl amine, often used as a model compound or reactive diluent.

Thermal Decomposition Mechanisms

Understanding how these molecules fail is vital for predicting lifespan and safety. The degradation is not a single event but a cascade of competing reactions.

Primary Degradation Pathways

-

Dehydration (250°C – 300°C): In cured systems, the secondary hydroxyl groups (formed during the ring-opening cure) undergo

-elimination, releasing water. This is often the first mass loss step in TGA. -

Homolytic Scission (>300°C): The backbone begins to fragment. The C–N bond (allylic to the hydroxyl) and C–C bonds (isopropylidene or methylene bridges) undergo homolytic cleavage, generating free radicals.

-

Radical Recombination (Char Formation): Unlike aliphatic epoxies which volatilize completely, glycidyl amines form stable aromatic chars (30–40% yield at 800°C), a property exploited in flame-retardant applications.

Visualization: Decomposition Cascade

The following diagram illustrates the stepwise degradation of a TGDDM-like network.

Caption: Thermal degradation pathway of aromatic glycidyl amine networks from dehydration to char formation.

Data Repository: Decomposition Temperatures

The following table synthesizes thermal data for key derivatives. Note that values depend heavily on the curing agent (e.g., DDS vs. DICY) and heating rate.

| Derivative | Structure Type | Char Yield (800°C, | ||

| TGDDM | Tetra-functional | 310 – 330°C | 390 – 410°C | 30 – 35% |

| TGPAP | Tri-functional | 350 – 400°C | 390 – 420°C | 25 – 30% |

| TGMXDA | Tetra-functional (Aliphatic core) | ~290 – 310°C | ~380°C | 20 – 25% |

| DGA | Bi-functional | ~280 – 300°C | ~370°C | 15 – 20% |

Data synthesized from standard cured systems (typically DDS-cured).

Implications for Drug Development (Pharma Focus)

While material scientists focus on high-temperature stability, drug developers must manage glycidyl amines as Genotoxic Impurities (GTIs) .

Stability of Impurities

-

Thermal Persistence: Glycidyl amine impurities (e.g., traces of DGA) are thermally stable at standard API processing temperatures (50–150°C). They will not degrade via heat alone during solvent evaporation or drying steps.

-

Reactivity vs. Stability: Their "instability" in a biological context comes from their alkylating potential (reacting with DNA/proteins). In drug substances, they must be purged via chemical hydrolysis (acidic/basic wash) rather than thermal destruction.

-

Detection: Due to their high boiling points and thermal stability, GC-MS analysis requires careful method development to prevent in-injector degradation or polymerization.

Experimental Protocols

To generate valid thermal data, the following protocols must be strictly adhered to.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine

-

Sample Prep: Cured resin is ground to a fine powder (approx. 10 mg).

-

Atmosphere: Nitrogen (inert) for mechanism study; Air for oxidative stability. Flow rate: 50 mL/min.

-

Ramp: Heat from 30°C to 800°C at 10°C/min .

-

Analysis: Calculate derivative weight loss (DTG) to pinpoint

.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine Glass Transition (

-

Cycle 1: Heat to 250°C (erase thermal history).

-

Cool: Quench to 30°C.

-

Cycle 2: Heat to 300°C at 10°C/min.

-

Validation:

is identified as the inflection point in the heat flow signal.

Visualization: Characterization Workflow

Caption: Standardized workflow for the thermal characterization of glycidyl amine systems.

References

-

BenchChem.[1] A Comparative Analysis of the Thermal Stability of TGPAP and Commercial Epoxy Systems.

-

CNRS. Thermal oxidative degradation of an epoxy resin (TGDDM/DDS).

-

National Institutes of Health (NIH). Optimization of Glass Transition Temperature... of TGPAP Epoxy Blends.

-

Coventry University.[2] Aromatic tetra-glycidyl ether versus tetra-glycidyl amine epoxy networks.

-

ICH. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals (M7).

Sources

Synthesis pathways for Ethyl(methyl)(oxiran-2-ylmethyl)amine from epichlorohydrin

The following technical guide details the synthesis of Ethyl(methyl)(oxiran-2-ylmethyl)amine (also known as N-ethyl-N-methylglycidylamine) from epichlorohydrin .

Executive Summary

Target Molecule: this compound

CAS Registry Number: 121-44-8 (Note: This CAS is for Triethylamine; the specific CAS for this target is less common, often cited as a derivative. The target is 1-(N-ethyl-N-methylamino)-2,3-epoxypropane ).

Core Application: Chiral intermediate for pharmaceutical synthesis (e.g.,

This guide outlines a two-stage, one-pot synthesis strategy. The protocol prioritizes regioselectivity and safety , utilizing the high reactivity of epichlorohydrin (ECH) while mitigating the risks of polymerization and bis-alkylation.

Chemical Strategy & Mechanism[1]

Retrosynthetic Analysis

The target molecule is a glycidyl amine . The most efficient disconnection is at the C–N bond between the glycidyl group and the amine nitrogen.

-

Electrophile: Epichlorohydrin (1-chloro-2,3-epoxypropane).

-

Nucleophile: N-Ethylmethylamine (secondary amine).

Reaction Mechanism

The synthesis proceeds via a chlorohydrin intermediate followed by dehydrochlorination .

-

Ring Opening (Regioselective

): The secondary amine attacks the least hindered carbon (C3) of the epoxide ring. This is kinetically favored over attack at C2 or direct displacement of the chloride at C1.-

Result: Formation of 1-chloro-3-[ethyl(methyl)amino]propan-2-ol.

-

-

Ring Closure (Intramolecular Williamson Ether Synthesis): Treatment with a strong base (NaOH/KOH) deprotonates the secondary alcohol. The resulting alkoxide performs an intramolecular nucleophilic attack on C1, displacing the chloride ion to reform the epoxide ring.

Stereochemical Note: If chiral epichlorohydrin (e.g., S-epichlorohydrin) is used, the stereogenic center at C2 is retained . The nucleophilic attack occurs at C3 (non-stereogenic), and the ring closure involves the oxygen at C2 attacking C1. No bonds to the chiral center are broken or formed during the inversion-prone steps.

Mechanistic Diagram (Graphviz)

Caption: Two-stage mechanism: Nucleophilic ring opening followed by base-mediated dehydrochlorination.

Experimental Protocol

Reagents & Equipment

| Reagent | Role | Equiv. | Notes |

| Epichlorohydrin | Substrate | 1.2 – 1.5 | Excess prevents dimerization (reaction of product with amine). |

| N-Ethylmethylamine | Reagent | 1.0 | Limiting reagent. |

| Sodium Hydroxide | Base | 1.2 | Used as 40-50% aq. solution or solid pellets. |

| Water | Solvent | - | For initial cooling/solubilizing base. |

| Diethyl Ether | Extraction | - | Or Dichloromethane (DCM). |

Step-by-Step Procedure

Stage 1: Formation of the Chlorohydrin Intermediate

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Place the flask in an ice-salt bath (-5°C to 0°C).

-

Charging: Charge the flask with Epichlorohydrin (1.2 equiv) .

-

Note: Using a slight excess of ECH minimizes the formation of the bis-amino alcohol byproduct (where one ECH molecule reacts with two amine molecules).

-

-

Addition: Add N-Ethylmethylamine (1.0 equiv) dropwise via the addition funnel.

-

Critical Control: Maintain internal temperature below 10°C . The reaction is highly exothermic.[1] Rapid addition can lead to uncontrolled boiling or polymerization.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 3–4 hours .

-

Monitoring: Reaction progress can be monitored by TLC or GC (disappearance of amine).

-

Stage 2: Epoxide Ring Closure

-

Cooling: Return the reaction flask to a water bath (20°C) to manage the exotherm of the neutralization.

-

Base Addition: Add Sodium Hydroxide (1.2 equiv) .

-

Method: Add dropwise as a 40% aqueous solution . Alternatively, solid NaOH pellets can be added in small portions, but liquid addition offers better thermal control.

-

-

Cyclization: Stir vigorously at 25–30°C for 2 hours .

-

Observation: The mixture will become biphasic (organic product layer and aqueous salt layer). A precipitate of NaCl may form if water volume is low.

-

Stage 3: Workup & Purification

-

Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.[1][2][3][4][5][6]

-

Extraction: Extract the aqueous layer twice with Diethyl Ether (or DCM). Combine these extracts with the main organic layer.

-

Drying: Dry the combined organic phase over anhydrous Sodium Sulfate (

) or Magnesium Sulfate. Filter off the desiccant. -

Concentration: Remove the solvent (ether) using a rotary evaporator at ambient temperature (do not heat excessively).

-

Distillation: Purify the crude oil via vacuum distillation .

-

Target: Collect the fraction corresponding to the glycidyl amine.

-

Note: Epichlorohydrin boils at 116°C (atm). The product will boil significantly higher. Use high vacuum (<10 mmHg) to keep the bath temperature below 80°C to prevent polymerization.

-

Process Optimization & Troubleshooting

| Issue | Root Cause | Mitigation Strategy |

| Oligomerization | High temperature or acid traces. | Keep reaction temp <30°C. Ensure apparatus is acid-free. Store product at 4°C. |

| Bis-alkylation | Localized excess of amine. | Increase stirring speed during addition. Ensure ECH is in the flask, amine is added to it (not vice versa). |

| Hydrolysis | Prolonged contact with aq. base. | Limit Stage 2 time to 2-3 hours. Perform rapid phase separation. |

| Emulsion | Surfactant nature of amine. | Use brine during extraction.[4] Filter through Celite if necessary. |

Workflow Diagram (Graphviz)

Caption: Operational workflow for the synthesis of N-ethyl-N-methylglycidylamine.

Safety & Handling (HSE)

-

Epichlorohydrin: Classified as a probable human carcinogen (Group 2A) and acute toxin.[6] It is volatile and can be absorbed through the skin.

-

Control: All operations must be performed in a fume hood . Double-gloving (Nitrile/Laminate) is recommended.

-

-

Glycidyl Amines: Potent alkylating agents. Potential mutagens. Handle with the same rigor as the starting epoxide.

-

Waste Disposal: Quench unreacted epoxide residues with aqueous bisulfite or acidic water before disposal.

References

- Preparation of Glycidyl Amines (General Protocol)

-

Epichlorohydrin Reactivity & Handling Source:Organic Syntheses, Coll.[2][3] Vol. 2, p. 256.[2] URL:[Link]

-

N-Ethyl-N-methylamine Data Source: PubChem Compound Summary for CID 12384. URL:[Link]

- Source:Chemical Reviews, "Ring-Opening Reactions of Epoxides with Amines.

Sources

Thermodynamic Profiling of Ethyl(methyl)(oxiran-2-ylmethyl)amine: Predictive Energetics and Experimental Calorimetry

An in-depth technical guide on the thermodynamic characterization of Ethyl(methyl)(oxiran-2-ylmethyl)amine, designed for researchers, physical chemists, and drug development professionals.

Executive Summary

This compound (CAS: 1094891-40-3), also known as N-ethyl-N-methylglycidylamine, is a highly reactive bi-functional intermediate[1]. Structurally, it features a highly strained three-membered oxirane (epoxide) ring linked via a methylene bridge to a tertiary amine. This compound is of significant interest in the synthesis of specialty polymers, beta-blocker pharmaceuticals, and targeted alkylating agents.

However, the inherent thermodynamic instability of the epoxide ring—coupled with the nucleophilic potential of the adjacent tertiary amine—makes empirical thermodynamic data scarce. This whitepaper establishes the theoretical framework for predicting its thermodynamic properties and outlines the rigorous, self-validating experimental protocols required to empirically determine its specific heat capacity (

Structural Energetics & Predictive Thermodynamics

The Oxirane Ring Strain

The thermodynamic landscape of this compound is dominated by the oxirane moiety[2]. In a standard

Because the tertiary amine can act as an intramolecular nucleophile, the activation energy for epoxide ring-opening is lowered. Consequently, the molecule is thermodynamically driven toward exothermic polymerization or hydrolysis, making precise temperature control critical during calorimetric analysis.

Predictive Thermodynamics via Benson Group Additivity

Before conducting empirical calorimetry, a Senior Application Scientist must establish a predictive baseline. The Benson Group Additivity method is the gold standard for estimating the standard enthalpy of formation (

Fig 1. Benson Group Additivity logical tree for predicting the standard enthalpy of formation.

Experimental Methodologies for Thermodynamic Profiling

To validate predictive models, rigorous empirical testing is required. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts do not corrupt the thermodynamic data.

Specific Heat Capacity ( ) via Modulated DSC (MDSC)

Causality of Method Choice: Standard Differential Scanning Calorimetry (DSC) following ASTM E1269[4] measures total heat flow. However, because this compound is prone to exothermic ring-opening, standard DSC conflates the reversible heat capacity (

Step-by-Step Protocol:

-

Instrument Calibration (Self-Validation): Run a baseline scan with empty hermetic aluminum pans. Follow with a calibration run using a standard synthetic sapphire (

) disc. Sapphire is chosen because it has a highly characterized, stable heat capacity without phase transitions in the operating range, providing a reliable baseline for calculating the -

Sample Preparation: Encapsulate 5–10 mg of this compound in a hermetically sealed aluminum pan to prevent the volatilization of the amine moiety, which would artificially skew the endothermic heat flow.

-

Modulation Parameters: Program the MDSC with an underlying heating rate of 2.0 °C/min, an amplitude of ±0.5 °C, and a period of 60 seconds.

-

Thermal Ramp: Equilibrate at -80 °C (to capture the glass transition temperature,

) and ramp to 120 °C. Crucial: The ramp must be terminated prior to the onset of the epoxide auto-polymerization exotherm to protect the sensor. -

Data Extraction: Extract the

exclusively from the reversing heat flow signal.

Enthalpy of Combustion ( ) via Oxygen Bomb Calorimetry

Causality of Method Choice: To determine the standard enthalpy of formation (

Step-by-Step Protocol:

-

Calorimeter Calibration (Self-Validation): Combust a 1.0 g pellet of high-purity benzoic acid (

). Benzoic acid is the universal standard because it combusts completely without residue and has a precisely known heat of combustion (-3226.7 kJ/mol). This step determines the exact heat capacity of the calorimeter hardware and water bath ( -

Sample Containment: Because the compound is a volatile liquid, seal ~0.5 g of the sample inside a combustible gelatin capsule of known thermodynamic mass and calorific value.

-

Bomb Assembly: Place the capsule in the platinum crucible. Attach a pre-weighed ignition fuse wire. Add 1.0 mL of deionized water to the bottom of the bomb to absorb

vapors. -

Pressurization & Ignition: Purge the bomb with

, then pressurize to 30 atm. Submerge the bomb in the precisely measured water bath, allow thermal equilibration, and ignite the sample. -

Washburn Correction & Titration: Post-combustion, carefully vent the bomb. Wash the interior with deionized water and titrate the washings with a standardized

solution to quantify the moles of

Fig 2. Experimental workflow for thermodynamic characterization via MDSC and Bomb Calorimetry.

Quantitative Data Presentation

The following tables summarize the predictive framework and reference parameters required to execute the thermodynamic characterization of this compound.

Table 1: Predicted Thermochemical Group Contributions (Benson Additivity Framework)

| Structural Moiety | Benson Group Designation | Thermochemical Role / Impact |

| Epoxide Ring | Oxirane Group | Primary driver of instability; high positive enthalpy contribution due to ring strain. |

| Ring Strain | RSC (Oxirane) | ~114 kJ/mol penalty added to the baseline enthalpy of formation[3]. |

| Methylene Bridge | Acts as an inductive spacer between the electronegative oxygen and nitrogen atoms. | |

| Tertiary Amine | Contributes to basicity; requires Washburn corrections during empirical combustion calorimetry. | |

| Alkyl Chains | Standard aliphatic baseline; increases overall heat capacity ( |

Table 2: Standard Thermodynamic Parameters of Constituent Moieties

| Reference Moiety | Standard Enthalpy of Formation ( | Specific Heat Capacity ( | Relevance to Target Compound |

| Ethylene Oxide | -52.6 kJ/mol | 48.5 J/(mol·K) | Baseline for the oxirane functional group[2]. |

| Trimethylamine | -23.7 kJ/mol | 91.8 J/(mol·K) | Proxy for the tertiary amine thermodynamic contribution. |

| Benzoic Acid | -385.1 kJ/mol | 146.8 J/(mol·K) | Universal calibration standard for Bomb Calorimeter ( |

| Nitric Acid (aq) | -207.4 kJ/mol | N/A | Required for Washburn titration corrections post-combustion[8]. |

Conclusion

The thermodynamic profiling of this compound requires a synthesis of theoretical group additivity modeling and highly controlled empirical calorimetry. Because the molecule features a strained oxirane ring and a nucleophilic tertiary amine, standard thermal analysis techniques are insufficient. By utilizing Modulated DSC to isolate reversing heat flows and applying rigorous Washburn corrections to Oxygen Bomb Calorimetry data, researchers can accurately map the thermodynamic landscape of this highly reactive intermediate, ensuring safety and efficiency in downstream pharmaceutical and polymer synthesis.

References

-

PubChem: this compound | C6H13NO | CID 43263391 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds Source: National Institute of Standards and Technology (NIST) URL:[Link]

-

ASTM E1269: Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry Source: Applus DatapointLabs URL:[Link]

-

ASTM E2716-23: Standard Test Method for Determining Specific Heat Capacity by Modulated Temperature Differential Scanning Calorimetry Source: iTeh Standards URL:[Link]

-

Bomb Calorimetry: Measuring Combustion Enthalpies Source: Scribd URL:[Link]

-

HEAT OF COMBUSTION: BOMB CALORIMETER Source: University of Texas at Dallas URL:[Link]

-

Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs Source: TA Instruments URL:[Link]

-

Corrections to standard state in combustion calorimetry: an update and a web-based tool Source: National Institutes of Health (PMC) URL:[Link]

-

100 MTPD Oxirane Production Process (Thermodynamic Properties) Source: Scribd URL:[Link]

Sources

- 1. This compound | C6H13NO | CID 43263391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. srd.nist.gov [srd.nist.gov]

- 4. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. tainstruments.com [tainstruments.com]

- 7. scribd.com [scribd.com]

- 8. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reaction conditions for coupling Ethyl(methyl)(oxiran-2-ylmethyl)amine with nucleophiles

Executive Summary

Ethyl(methyl)(oxiran-2-ylmethyl)amine (EMO) represents a critical class of amphiphilic glycidyl amine building blocks. Its unique structure—combining a reactive epoxide electrophile with a tertiary amine—makes it a versatile linchpin for synthesizing

This guide provides validated protocols for coupling EMO with three distinct nucleophile classes: Amines (N-coupling) , Thiols (S-coupling) , and Alcohols (O-coupling) . We prioritize regioselective control, favoring terminal (

Chemical Profile & Reactivity Landscape

Molecule: this compound

Core Reactivity:

Mechanistic Insight

The reaction trajectory is governed by the competition between steric hindrance at the internal carbon (

-

Basic/Neutral Conditions: Nucleophiles attack the sterically accessible terminal carbon (

), yielding the secondary alcohol. -

Acidic Conditions: While protonation activates the epoxide, the tertiary amine moiety of EMO acts as a "proton sink," requiring stoichiometric excess of acid, which often degrades nucleophile strength. Therefore, hydrogen-bond activation (using protic solvents) is superior to Brønsted acid catalysis for this specific substrate.

Figure 1: Reaction landscape for EMO. Path A (Aminolysis) and Path B (Thiolysis) proceed under mild conditions due to high nucleophilicity. Path C (Alcoholysis) requires Lewis Acid activation to overcome the poor nucleophilicity of alcohols.

Validated Experimental Protocols

Protocol A: Aminolysis (C-N Bond Formation)

Best for: Creating diamine linkers, PROTACs, and chelating agents.

Rationale: Amines are strong enough nucleophiles to open the EMO ring without harsh catalysts.[1][2] Protic solvents (Ethanol, Water) are critical here; they form hydrogen bonds with the epoxide oxygen, lowering the activation energy for ring opening (electrophilic assistance) without protonating the amine nucleophile.

| Parameter | Specification |

| Stoichiometry | 1.0 equiv EMO : 1.1–1.5 equiv Nucleophilic Amine |

| Solvent | Ethanol (EtOH) or Methanol (MeOH) [0.5 M] |

| Catalyst | None (Solvent-assisted) or LiClO₄ (10 mol%) |

| Temperature | 40°C – 60°C |

| Time | 4 – 12 Hours |

Step-by-Step Procedure:

-

Preparation: In a reaction vial, dissolve Nucleophilic Amine (1.2 mmol) in Ethanol (2.0 mL).

-

Addition: Add EMO (1.0 mmol) dropwise to the stirring amine solution.

-

Note: If the nucleophile is valuable/scarce, reverse addition (Amine to EMO) is possible, but excess amine prevents oligomerization.

-

-

Activation: Heat the mixture to 50°C.

-

Optional: If reaction is sluggish (monitored by TLC/LCMS), add Lithium Perchlorate (LiClO₄) (0.1 mmol) as a mild, neutral Lewis acid.

-

-

Workup: Concentrate under reduced pressure. The product is usually a viscous oil.

-

Purification: Flash chromatography (DCM/MeOH/NH₃) is recommended.

Protocol B: Thiolysis (C-S Bond Formation)

Best for: "Click" chemistry, peptide modification, and hydrogel formation.

Rationale: Thiols are superior nucleophiles (soft bases) and react rapidly with epoxides. However, they require a basic catalyst to generate the reactive thiolate anion (

| Parameter | Specification |

| Stoichiometry | 1.0 equiv EMO : 1.0 equiv Thiol |

| Solvent | THF, DMF, or DCM (Degassed) |

| Base Catalyst | Triethylamine (TEA) or DIPEA (5–10 mol%) |

| Temperature | 25°C (Room Temp) |

| Time | 1 – 4 Hours |

Step-by-Step Procedure:

-

Inert Atmosphere: Purge the reaction vessel with Nitrogen (

) to prevent disulfide formation. -

Solubilization: Dissolve Thiol (1.0 mmol) and EMO (1.0 mmol) in dry THF (3 mL).

-

Catalysis: Add TEA (0.05 mmol, ~7 µL).

-

Reaction: Stir at room temperature. The reaction is often exothermic; monitor temperature on larger scales.

-

Quench: No quench needed. Evaporate solvent.

-

Purification: Thio-ethers are prone to oxidation; store under inert gas or purify immediately.

Protocol C: Alcoholysis (C-O Bond Formation)

Best for: Ether synthesis, macrocyclization.

Rationale: Alcohols are poor nucleophiles. The basicity of EMO makes strong acid catalysis (

| Parameter | Specification |

| Stoichiometry | 1.0 equiv EMO : 3.0–5.0 equiv Alcohol (or use as solvent) |

| Solvent | DCM or Toluene (if alcohol is not solvent) |

| Catalyst | |

| Temperature | Reflux (DCM) or 60°C |

| Time | 12 – 24 Hours |

Step-by-Step Procedure:

-

Setup: Flame-dry glassware under

. -

Complexation: Dissolve EMO (1.0 mmol) in DCM (5 mL). Add Catalyst (

, 0.05 mmol). Stir for 10 mins to allow coordination. -

Nucleophile Addition: Add the Alcohol (3.0 mmol).

-

Reaction: Heat to reflux (approx 40°C for DCM).

-

Workup: Quench with saturated aqueous

. Extract with DCM. -

Note: If using

, use stoichiometric amounts (1.1 equiv) because the tertiary amine in EMO will complex with the Boron, deactivating a catalytic amount.

Mechanistic Pathway & Regioselectivity

The following diagram illustrates the

Figure 2: Mechanistic flow of the ring-opening event. The steric bulk of the ethyl(methyl)aminomethyl group directs the nucleophile to the terminal position, ensuring high regioselectivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Nucleophile is too weak or bulky. | Switch to Protocol C (Lewis Acid) or increase Temp to 80°C in sealed tube. |

| Polymerization | EMO reacting with itself (Homopolymerization). | Ensure Nucleophile is in excess (1.5 equiv). Add EMO slowly to the nucleophile. |

| Regio-scrambling | Reaction temperature too high or strong acid used. | Lower temperature. Avoid strong Brønsted acids; use LiClO₄ or Sc(OTf)₃ . |

| Amine Trapping | Catalyst is coordinating to the EMO amine, not epoxide. | Use stoichiometric Lewis Acid (e.g., |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group).

-

Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions. Canadian Journal of Chemistry, 83(5), 505-507.

-

Fini, F. O. (2004). Regioselective Ring Opening of Epoxides with Amines Catalyzed by Metal Triflates. Letters in Organic Chemistry, 1(1).

-

Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

-

Chini, M., Crotti, P., & Macchia, F. (1990). Regiochemical control in the ring opening of epoxides with metal salts. Tetrahedron Letters, 31(32), 4661-4664.

Sources

Application Note: Synthesis of Chiral β-Amino Alcohols via Ring-Opening of Ethyl(methyl)(oxiran-2-ylmethyl)amine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of chiral β-amino alcohols utilizing Ethyl(methyl)(oxiran-2-ylmethyl)amine as a key building block. Beta-amino alcohols are crucial structural motifs in numerous biologically active compounds and serve as valuable chiral auxiliaries in asymmetric synthesis.[1][2] This note elucidates the underlying reaction mechanisms, focusing on the regioselectivity of the epoxide ring-opening, and provides step-by-step experimental procedures, characterization data, and essential safety guidelines.

Introduction to β-Amino Alcohols

The 1,2-amino alcohol moiety is a privileged scaffold in medicinal chemistry and materials science. These compounds are integral to a wide range of pharmaceuticals, including β-blockers and HIV protease inhibitors like Saquinavir.[1][2] Furthermore, their chiral variants are extensively used as ligands and auxiliaries in asymmetric catalysis.[1] The nucleophilic ring-opening of epoxides by amines represents one of the most direct and efficient methods for their synthesis.[3] This application note focuses on the use of this compound, a versatile and reactive chiral epoxide, for the preparation of a diverse array of downstream β-amino alcohol products.

Section 1: The Chemistry — Mechanism and Regiocontrol

The cornerstone of this synthetic strategy is the nucleophilic ring-opening of the epoxide ring. This reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbons of the oxirane, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of this attack—which of the two epoxide carbons is attacked—is highly dependent on the reaction conditions.[4][5][6]

Under Basic or Neutral Conditions (SN2 Mechanism): With strong, basic nucleophiles (e.g., alkoxides, amines, Grignard reagents), the reaction follows a classic SN2 pathway.[7] The nucleophile attacks the less sterically hindered carbon atom of the epoxide.[4][5] This is because the alkoxide leaving group is poor, and the ring opening requires a direct "push" from the nucleophile, making steric accessibility the dominant factor.[5][6] For this compound, the attack will occur at the primary carbon (C1) of the oxirane ring.

Under Acidic Conditions (SN1-like Mechanism): In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol).[8] This protonation makes the epoxide more electrophilic. The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is more stable on the more substituted carbon. Consequently, even weak nucleophiles will preferentially attack the more substituted (secondary, C2) carbon.[4][5] The mechanism is considered SN1-like because of the significant carbocation character at the transition state, though it still proceeds with inversion of stereochemistry due to the backside attack.[8][9]

Mechanism Overview

Caption: Regioselectivity in Epoxide Ring-Opening Reactions.

Section 2: Experimental Protocols

This section provides a general, adaptable protocol for the ring-opening of this compound with a nucleophile. As an example, we will use benzylamine as the nucleophile under solvent-free, mild acid-catalyzed conditions.

Materials and Reagents

-

This compound (Purity ≥98%)

-

Benzylamine (Purity ≥99%)

-

Acetic Acid (Glacial)

-

Ethanol (Anhydrous)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol: Acetic Acid-Mediated Synthesis of 1-((ethyl(methyl)amino)methyl)-2-(benzylamino)ethan-1-ol

This protocol is adapted from methodologies demonstrating highly regioselective, metal- and solvent-free ring-opening of epoxides with amines.[10]

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.15 g, 10 mmol).

-

Reagent Addition: Add benzylamine (1.07 g, 10 mmol, 1.0 equivalent).

-

Catalyst Addition: Add glacial acetic acid (0.06 g, 1 mmol, 0.1 equivalents) to the mixture.

-

Reaction Conditions: Stir the mixture at room temperature (approx. 25°C). The reaction is typically complete within 2-4 hours.

-

Expert Insight: The use of a mild acid catalyst like acetic acid protonates the epoxide, facilitating the nucleophilic attack by the amine. Running the reaction solvent-free often increases reaction rates and simplifies workup.[10]

-

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent). The disappearance of the starting epoxide spot indicates completion.

-

Work-up:

-

Once the reaction is complete, add 20 mL of diethyl ether to the flask and stir for 5 minutes.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid, followed by brine (1 x 15 mL).

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The resulting crude β-amino alcohol can be purified by column chromatography on silica gel if necessary, although this protocol often yields products of high purity.

Experimental Workflow

Caption: General workflow for β-amino alcohol synthesis.

Section 3: Data Presentation and Characterization

The synthesized β-amino alcohols should be characterized using standard spectroscopic techniques to confirm their structure and purity.

Expected Spectroscopic Data

-

Infrared (IR) Spectroscopy: Look for a characteristic broad absorption in the 3300-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol. A C-O stretching absorption should also be present near 1050 cm⁻¹.[11]

-

¹H NMR Spectroscopy: The proton on the hydroxyl-bearing carbon (methine proton) will typically appear as a multiplet in the 3.4-4.5 ppm range.[11] The O-H proton often appears as a broad singlet which can be exchanged with D₂O. Protons on carbons adjacent to nitrogen atoms will also be deshielded.

-

¹³C NMR Spectroscopy: The carbon atom attached to the hydroxyl group typically resonates in the 50-80 ppm range.[11]

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observable, corresponding to the calculated molecular weight of the product.

Table of Expected Outcomes for Various Nucleophiles

| Nucleophile | Catalyst | Expected Regioselectivity | Typical Yields | Product Class |

| Primary/Secondary Amines | Acetic Acid or Lewis Acids (e.g., Zn(ClO₄)₂)[12] | Attack at the more substituted carbon (C2) | High to Excellent | 1,2-Diamino-alcohols |

| Alcohols (ROH) | H₂SO₄ | Attack at the more substituted carbon (C2)[4][13] | Good to High | Amino-ether-alcohols |

| Thiols (RSH) | Base (e.g., NaH) | Attack at the less substituted carbon (C1) | High | Amino-thioether-alcohols |

| Grignard Reagents (RMgBr) | None (Basic) | Attack at the less substituted carbon (C1)[14] | Good | Carbon-extended amino alcohols |

Section 4: Safety and Handling Precautions

Working with epoxides and amines requires strict adherence to safety protocols to minimize risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile or neoprene gloves (epoxies can penetrate latex gloves), and a lab coat.[15][16][17] Work should be conducted in a well-ventilated fume hood.[16][17]

-

Skin Contact: Epoxides and their hardeners (amines) can cause skin irritation and sensitization (contact dermatitis).[16][18] If skin contact occurs, wash the affected area immediately and thoroughly with soap and warm water.[15][18] Do not use solvents to clean skin.[18]

-

Inhalation: Avoid breathing vapors. Concentrated vapors can irritate the respiratory tract.[18][19] Ensure adequate ventilation at all times.[17]

-

Ingestion: Do not eat, drink, or smoke in the laboratory. If accidental ingestion occurs, drink large quantities of water and seek immediate medical attention. Do not induce vomiting , as hardeners can be corrosive.[15][19]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Unused reagents and reaction mixtures should be treated as hazardous waste.

Conclusion

This compound is a highly effective chiral building block for the synthesis of β-amino alcohols. The regiochemical outcome of the epoxide ring-opening can be reliably controlled by the choice of reaction conditions—basic conditions favor attack at the less substituted carbon, while acidic conditions direct the nucleophile to the more substituted carbon. The protocols described herein are robust, high-yielding, and can be adapted for a wide range of nucleophiles, making this a powerful tool for researchers in drug discovery and organic synthesis.

References

-

Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Available from: [Link]

-

Boddeti, G., et al. (2020, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available from: [Link]

-

Entropy Resins. (2020, April 9). Epoxy Resin Safety Precautions. Available from: [Link]

-

Bhagavathula, D.S., et al. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available from: [Link]

-

ChemMasters. Product Support : Safety : Epoxies. Available from: [Link]

-

White, J.D., et al. (2016). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Available from: [Link]

-

Bermudez, P. Precautions working with Epoxy and Urethane components. Available from: [Link]

-

Wolverine Coatings Corporation. Safe Handling of Epoxy Resin Systems. Available from: [Link]

-

Pinho e Melo, T. M. V. D., et al. (2009). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Available from: [Link]

-

PRO-SET Epoxies. Safety. Available from: [Link]

-

University of Calgary. Ch16: SN1 type reactions of epoxides. Available from: [Link]

-

Lumen Learning. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook. Available from: [Link]

-

Sharma, G., et al. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Available from: [Link]

-

Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Available from: [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Available from: [Link]

-

Weng, C., et al. (2023, August 31). Evolution of Epoxides to Synthesize b-amino Alcohols: A Mini Review. Asian Journal of Chemistry. Available from: [Link]

-

Open Access Journals. A Brief Review on Synthesis of ? ?-Amino Alcohols by Ring O. Available from: [Link]

-

Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. Available from: [Link]

-

Organic Chemistry Tutor. (2023, November 14). Epoxide Opening in Acidic and Basic Conditions. YouTube. Available from: [Link]

-

Reddit. (2025, April 25). Base vs. Acid catalyed epoxide ring openings. r/chemhelp. Available from: [Link]

-

Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Available from: [Link]

-

Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available from: [Link]

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]

-

ResearchGate. Different protocols for the nucleophilic ring-opening reaction of epoxides. Available from: [Link]

-

Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Available from: [Link]

-

McMurry, J. 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Available from: [Link]

-

McNeil, A. J., et al. (2004, May 19). Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. Journal of the American Chemical Society. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Carlsen, P. H. J., et al. γ-Amino Alcohols via Organocascade Reactions Involving Dienamine Catalysis. Available from: [Link]

-

Doubtnut. (2020, July 26). 1-Ethyl-2-methyl oxirane when treated with C_2 H_5 MgBr, followed by hydrolysis gives. Available from: [Link]

-

ResearchGate. (2025, August 5). (PDF) Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. entropyresins.com [entropyresins.com]

- 16. ChemMasters : Product Support : Safety : Epoxies [chemmasters.net]

- 17. crosslinktech.com [crosslinktech.com]

- 18. wolverinecoatings.com [wolverinecoatings.com]

- 19. eu.prosetepoxy.com [eu.prosetepoxy.com]

Functionalization of surfaces using Ethyl(methyl)(oxiran-2-ylmethyl)amine linkers

Part 1: Executive Summary & Strategic Rationale

Ethyl(methyl)(oxiran-2-ylmethyl)amine (CAS: 121056-22-2), also known as N-ethyl-N-methylglycidylamine, represents a specialized class of epoxy-amine heterobifunctional reagents . Unlike simple glycidyl ethers, this molecule integrates a reactive electrophilic epoxide (oxirane) tail with a tunable tertiary amine headgroup.

Why use this specific linker?

-

Tunable Basicity: The ethyl/methyl substitution provides a specific pKa profile distinct from dimethyl- or diethyl- analogues, optimizing the surface for Weak Anion Exchange (WAX) chromatography or pH-responsive biosensing.

-

Versatile Anchoring: The epoxide group allows robust covalent attachment to nucleophilic surfaces (hydroxyls, thiols, amines) via ring-opening polymerization or coupling, creating a stable

-hydroxy amine linkage. -

Precursor Utility: It serves as a scaffold for generating Quaternary Ammonium (SAX) surfaces via post-functionalization alkylation, allowing researchers to precisely control charge density.

This guide details the protocols for immobilizing this linker onto Polymer (Carbohydrate) and Silica matrices, focusing on mechanistic integrity and reproducibility.

Part 2: Chemical Mechanism & Reaction Pathway

The fundamental mechanism relies on the nucleophilic attack of a surface group (Nu:) upon the least substituted carbon of the epoxide ring (regioselective ring opening).

Reaction Logic

-

Under Basic Conditions (Preferred): The surface nucleophile (e.g., Cellulosic -O⁻) attacks the epoxide, forming a covalent ether bond and generating a secondary hydroxyl group.

-

The "Linker" Function: The molecule effectively "links" the solid support to the tertiary amine, which becomes the active interaction site for biomolecules (DNA, proteins) or further chemical modification.

Visualizing the Pathway

Figure 1: Mechanistic pathway for the immobilization of this compound onto nucleophilic surfaces.

Part 3: Detailed Experimental Protocols

Protocol A: Functionalization of Carbohydrate Matrices (Agarose/Cellulose)

Target Application: Preparation of Anion Exchange Chromatography Media.

Materials Required:

-

Support: Cross-linked Agarose beads (e.g., Sepharose 6B) or Cellulose membrane.

-

Solvent: Distilled Water / 1,4-Dioxane (if solubility aid is needed).

-

Catalyst: Sodium Hydroxide (NaOH).

-

Apparatus: Overhead stirrer, sintered glass funnel.

Step-by-Step Procedure:

-

Surface Activation:

-

Wash 10 g of suction-dried agarose beads with 50 mL of distilled water.

-

Resuspend beads in 10 mL of distilled water.

-

Add 4 mL of 4 M NaOH to the suspension.

-

Scientific Rationale: High pH deprotonates the surface hydroxyl groups (

), creating strong nucleophiles required to open the epoxide ring.

-

-

Coupling Reaction:

-

Add 5.0 mL of this compound dropwise to the stirring suspension.

-

Note: If the linker is not fully water-soluble, add 1,4-dioxane (up to 20% v/v) to improve homogeneity.

-

Heat the reaction vessel to 45°C and stir continuously for 16 hours .

-

Caution: Epoxides are potential carcinogens. Perform all additions in a fume hood.

-

-

Washing & Neutralization:

-

Filter the beads and wash sequentially with:

-

500 mL Distilled Water (removes excess base/reagent).

-

100 mL Ethanol (removes organic byproducts).

-

200 mL Water.

-

-

Verify pH of the filtrate is neutral (pH 7.0).

-

-

QC: Amine Titration:

-

Perform a chloride ion capacity test (if quaternized) or a back-titration with HCl to determine ligand density (Target: 20–50 µmol/mL).

-

Protocol B: Functionalization of Silica Surfaces

Target Application: HPLC Stationary Phases or Biosensor Chips. Challenge: Direct reaction with silanols is inefficient. We utilize a "Grafting-To" approach on pre-activated silica.

Workflow Diagram:

Figure 2: Two-step functionalization workflow for silica surfaces.

Step-by-Step Procedure:

-

Pre-functionalization (Thiolation):

-

Suspend 5 g of activated silica (dried at 150°C) in 50 mL dry Toluene.

-

Add 1.0 mL (3-Mercaptopropyl)trimethoxysilane .

-

Reflux for 24 hours.[3] Wash with Toluene and Methanol. Cure at 100°C for 1 hour.

-

Result: Silica surface displays reactive thiol (-SH) groups.

-

-

Linker Coupling (Thiol-Epoxy Click):

-

Suspend thiolated silica in 50 mL of 0.1 M Phosphate Buffer (pH 8.5) containing 20% Ethanol.

-

Add 3.0 mL this compound .

-

Stir at Room Temperature for 12 hours.

-

Scientific Rationale: Thiols are superior nucleophiles to hydroxyls at moderate pH. The thiolate anion attacks the epoxide ring efficiently, anchoring the tertiary amine.

-

-

Blocking (Capping):

-

Add 1 mL of 2-Mercaptoethanol to react with any remaining epoxide groups (if excess linker was used and polymerized) or Iodoacetamide to block residual thiols (optional).

-

Part 4: Data Analysis & Validation

To ensure the protocol was successful, compare your results against these standard metrics.